7-ethylbenzo[c]acridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63021-32-9 |
|---|---|
Molecular Formula |
C19H15N |
Molecular Weight |
257.3 g/mol |
IUPAC Name |
7-ethylbenzo[c]acridine |
InChI |
InChI=1S/C19H15N/c1-2-14-16-9-5-6-10-18(16)20-19-15-8-4-3-7-13(15)11-12-17(14)19/h3-12H,2H2,1H3 |
InChI Key |
FALZKLYLJBGJRR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC3=CC=CC=C3C2=NC4=CC=CC=C41 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Ethylbenzo C Acridine and Analogues
Classical Approaches to Benzo[c]acridine Core Synthesis
Traditional methods for acridine (B1665455) synthesis have been adapted for the benzo[c]acridine system. These routes, while foundational, often require harsh reaction conditions, such as high temperatures and the use of stoichiometric, corrosive reagents.
The Ullmann condensation is a cornerstone in the synthesis of diarylamines, which are critical precursors for acridones and acridines. rsc.orgjocpr.com The general strategy involves the copper-catalyzed reaction between an aryl halide and an amine. rsc.org For the benzo[c]acridine backbone, this would typically involve the condensation of a 2-halobenzoic acid with 1-naphthylamine (B1663977). nih.gov This reaction forms an N-(1-naphthyl)anthranilic acid intermediate. Subsequent acid-catalyzed cyclization of this intermediate, often using polyphosphoric acid (PPA), leads to the formation of the corresponding benzo[c]acridone. rsc.orgjocpr.com This acridone (B373769) can then be reduced to the acridine scaffold.
The Bernthsen acridine synthesis, first reported in 1878, is a direct method for producing 9-substituted acridines. wikipedia.org The classical approach involves the condensation of a diarylamine with a carboxylic acid in the presence of zinc chloride at high temperatures (200–270 °C) for extended periods. wikipedia.orgpharmaguideline.com To synthesize a 7-substituted benzo[c]acridine, N-phenyl-1-naphthylamine would be the required diarylamine precursor. The reaction with propionic acid would theoretically introduce the ethyl group at the desired position, following the cyclization and aromatization sequence.
Modern modifications to the Bernthsen reaction have been developed to mitigate the harsh conditions of the original protocol. tandfonline.comtandfonline.com One significant improvement involves using p-toluenesulphonic acid (p-TSA) as a catalyst, often in conjunction with microwave irradiation under solvent-free conditions. tandfonline.comtandfonline.comresearchgate.net This "green chemistry" approach offers considerably better yields, dramatically reduced reaction times, and avoids the use of hazardous solvents, while being applicable to both aromatic and aliphatic carboxylic acids. tandfonline.comtandfonline.com
Table 1: Comparison of Classical and Modified Bernthsen Synthesis Conditions
| Feature | Classical Bernthsen Method | Modified (p-TSA/Microwave) Method |
|---|---|---|
| Catalyst | Zinc Chloride (stoichiometric) wikipedia.org | p-Toluenesulphonic acid (catalytic, 10 mol%) tandfonline.comresearchgate.net |
| Temperature | 200–270 °C wikipedia.org | Microwave Irradiation tandfonline.com |
| Reaction Time | ~20-24 hours wikipedia.org | 5-83 minutes researchgate.net |
| Solvent | Often excess carboxylic acid tandfonline.com | Solvent-free tandfonline.comtandfonline.com |
| Yields | Variable, often moderate | Generally higher tandfonline.comtandfonline.com |
The Friedländer synthesis is a versatile and fundamental reaction for constructing quinoline (B57606) and acridine skeletons. pharmaguideline.com The process involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (–CH2–CO–). nih.govencyclopedia.pub For the synthesis of a benzo[c]acridine analogue, a derivative of 3-aminonaphthalene-2-carbaldehyde could be reacted with an appropriate ketone. mdpi.com For instance, treating the salt of anthranilic acid with 2-cyclohexenone at 120°C is a known pathway to produce 9-methylacridine, illustrating the principle of the reaction. nih.govpharmaguideline.comencyclopedia.pub
Modern Catalytic Synthetic Routes for Benzo[c]acridine Derivatives
Contemporary synthetic chemistry has moved towards catalyst-driven processes that offer greater efficiency, selectivity, and sustainability. These methods are increasingly applied to the synthesis of complex heterocyclic systems like benzo[c]acridines.
Palladium catalysis has revolutionized the formation of carbon-nitrogen and carbon-carbon bonds, enabling powerful domino reactions for heterocycle synthesis. rsc.orgresearchgate.net An efficient one-pot method for preparing benzo[kl]acridines, which are structurally related to benzo[c]acridines, has been developed using a palladium-catalyzed domino synthesis. rsc.orgmpg.de This process combines a Buchwald-Hartwig amination with a C-H activation/arylation sequence, starting from commercially available materials like dihalonaphthalenes and diphenylamines, to achieve yields as high as 95%. rsc.orgmpg.de
Another strategy involves the direct functionalization of a pre-formed acridine ring. For example, palladium-catalyzed C-H bond activation has been successfully used for the regioselective alkoxylation of 5,6-dihydrobenzo[c]acridines. mdpi.com Using palladium(II) acetate (B1210297) as the catalyst and an oxidant like iodosobenzene (B1197198) diacetate, a methoxy (B1213986) group can be selectively installed at the C-1 position. mdpi.com These methods exemplify the power of modern organometallic catalysis to construct and functionalize the benzo[c]acridine core with high precision.
A significant advancement in the synthesis of benzo[c]acridine precursors involves one-pot, three-component reactions using recoverable heterogeneous catalysts. These methods typically yield 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivatives, which can be further modified to the fully aromatic system. scielo.org.mxresearchgate.net
SBA-Pr-SO3H (Sulfonic Acid-Functionalized Mesoporous Silica): SBA-15 is a nanoporous silica (B1680970) material with a large surface area and high thermal stability. scielo.org.mxscielo.org.mx When functionalized with propyl-sulfonic acid groups (SBA-Pr-SO3H), it acts as a highly efficient and reusable solid acid nanoreactor. researchgate.netscielo.org.mxijcce.ac.ir This catalyst promotes the three-component condensation of an aromatic aldehyde, 1-naphthylamine, and dimedone under solvent-free conditions at 140 °C. scielo.org.mxscielo.org.mxjmcs.org.mx The methodology is noted for its excellent yields, short reaction times (as low as 5 minutes), and simple, environmentally friendly work-up procedure where the catalyst is easily recovered by filtration. scielo.org.mxscielo.org.mx
Table 2: Synthesis of Tetrahydrobenzo[c]acridin-8(9H)-one Derivatives using SBA-Pr-SO3H Catalyst scielo.org.mx
| Aldehyde Substrate | Product | Time (min) | Yield (%) |
|---|---|---|---|
| 4-Cl-C6H4CHO | 7-(4-chlorophenyl)-11,12-dihydro-10,10-dimethyl-10H-benzo[c]acridin-8(9H)-one | 5 | 95 |
| 4-Me-C6H4CHO | 11,12-dihydro-10,10-dimethyl-7-(p-tolyl)-10H-benzo[c]acridin-8(9H)-one | 5 | 92 |
| 4-NO2-C6H4CHO | 11,12-dihydro-10,10-dimethyl-7-(4-nitrophenyl)-10H-benzo[c]acridin-8(9H)-one | 6 | 93 |
| C6H5CHO | 11,12-dihydro-10,10-dimethyl-7-phenyl-10H-benzo[c]acridin-8(9H)-one | 7 | 90 |
Reaction Conditions: Aromatic aldehyde (1 mmol), 1-naphthylamine (1 mmol), dimedone (1 mmol), SBA-Pr-SO3H (0.02 g), solvent-free, 140 °C.
Cu/MCM-41 (Copper on Mesoporous Silica): MCM-41, another type of mesoporous silica, serves as an excellent support for metal catalysts. researchgate.netresearchgate.net Copper supported on MCM-41 (Cu/MCM-41) has been demonstrated as a cost-effective and efficient heterogeneous catalyst for the same three-component reaction to synthesize 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivatives. researchgate.netresearchgate.netdntb.gov.ua The reaction is typically carried out in refluxing ethanol (B145695), providing excellent yields and an easy work-up where the product is recrystallized directly after catalyst removal. researchgate.net
Magnetic Nanoparticles: To further simplify catalyst recovery, magnetic nanoparticles (MNPs) have been employed as catalyst cores. nih.gov These catalysts can be easily separated from the reaction mixture using an external magnet. nih.govacademie-sciences.fr Examples include:
Fe3O4@SiO2@TAD-G2-SO3H: A dendrimer decorated with sulfonic acid groups immobilized on silica-coated magnetic nanoparticles. This catalyst shows high activity for the one-pot synthesis of tetrahydrobenzo[c]acridin-8(9H)-one derivatives, with yields ranging from 90-96%. nih.gov The catalyst can be recycled up to five times with only a slight loss in activity. nih.gov
Fe3O4@CS–SO3H: Chitosan-coated magnetic nanoparticles functionalized with sulfonic acid groups have also been used to catalyze the synthesis of spiroacridines under ultrasonic irradiation, demonstrating the versatility of these magnetic systems. rsc.org
Brønsted and Lewis Acid-Catalyzed Cyclization Methodologies
The synthesis of the benzo[c]acridine core often relies on acid-catalyzed cyclization reactions. Both Brønsted and Lewis acids have proven effective in promoting the necessary bond formations, typically in one-pot, multi-component condensation reactions.
Brønsted Acids such as p-toluenesulfonic acid (p-TSA), sulfamic acid (NH₂SO₃H), and heterogeneous catalysts like sulfonic acid functionalized SBA-15 (SBA-Pr-SO₃H) are widely employed. scielo.org.mxtandfonline.comtandfonline.com p-TSA is an environmentally benign catalyst used for the one-pot domino synthesis of 7-arylbenzo[c]acridine-5,6-diones from 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, and aromatic amines. rsc.org Sulfamic acid has been successfully used in the three-component, one-pot condensation of 1-naphthylamine, dimedone, and various substituted aldehydes to produce benzo[c]acridine derivatives. tandfonline.comtandfonline.comresearchgate.net This reaction can proceed under solvent-free conditions at 120°C or in refluxing ethanol. tandfonline.comtandfonline.com A proposed mechanism suggests that the Brønsted acid catalyzes the initial condensation between the aldehyde and dimedone. tandfonline.com Similarly, camphor (B46023) sulfonic acid has been demonstrated as an effective catalyst for the synthesis of acridine derivatives in ethanol. researchgate.net
Heterogeneous solid acid catalysts like SBA-Pr-SO₃H, a sulfonic acid functionalized nanoporous silica, offer advantages such as high efficiency, reusability, and environmentally friendly conditions. scielo.org.mxjmcs.org.mxredalyc.org This catalyst has been used for the three-component synthesis of 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivatives under solvent-free conditions at 140°C, with reaction times as short as 2-13 minutes. scielo.org.mxresearchgate.net
Lewis Acids also play a role in related syntheses. For instance, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used as a catalyst under ultrasonic irradiation for the synthesis of benzo[c]xanthenes, a structurally related heterocyclic system. nih.gov The mechanism is believed to involve the activation of the carbonyl group of the aldehyde by the Lewis acid catalyst. nih.gov While direct examples for 7-ethylbenzo[c]acridine are less common in the provided context, the principle of Lewis acid catalysis is a cornerstone of organic synthesis and applicable to the formation of such heterocyclic systems. acs.orgnih.gov
Environmentally Benign Synthetic Protocols
Modern synthetic chemistry emphasizes the development of environmentally friendly methods. For benzo[c]acridine scaffolds, this includes one-pot reactions, the avoidance of volatile organic solvents, the use of aqueous media, and energy-efficient enhancement techniques.
One-Pot Multi-Component Condensation Reactions for Benzo[c]acridine Scaffolds
One-pot, three-component reactions are a hallmark of efficiency and green chemistry, as they reduce the need for isolating intermediates, thereby saving time, energy, and resources. scielo.org.mxredalyc.org The most common approach to the benzo[c]acridine skeleton involves the condensation of an aromatic aldehyde, 1-naphthylamine, and a 1,3-dicarbonyl compound, typically 5,5-dimethyl-1,3-cyclohexanedione (dimedone). scielo.org.mxrsc.orgjmcs.org.mx This reaction yields 7-substituted-10,10-dimethyl-7,9,10,11-tetrahydro-9H-benzo[c]acridin-8-one derivatives. scielo.org.mxarkat-usa.org Various catalysts, including Brønsted acids like SBA-Pr-SO₃H and sulfamic acid, facilitate this transformation under different conditions. scielo.org.mxtandfonline.comtandfonline.com
Solvent-Free Reaction Conditions
Performing reactions without a solvent minimizes waste and avoids the use of often toxic and volatile organic compounds. Several protocols for the synthesis of benzo[c]acridine derivatives have been developed under solvent-free conditions. scielo.org.mxresearchgate.netsid.ir For example, the condensation of aromatic aldehydes, 1-naphthylamine, and dimedone can be carried out by heating the neat mixture at 120-140°C in the presence of a catalyst like SBA-Pr-SO₃H or sulfamic acid. scielo.org.mxtandfonline.comtandfonline.comresearchgate.net These solvent-free methods are often characterized by short reaction times and high yields. scielo.org.mxresearchgate.net Another example uses N,N'-Dibromo-N,N'-1,2-ethanediylbis(p-toluenesulfonamide) [BNBTS] as a reusable catalyst for the three-component reaction under solvent-free conditions to produce benzo[c]acridines in good to high yields. sid.ir
Aqueous Medium Synthesis Approaches
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of 10,10-dimethyl-7-aryl-7,9,10,11-tetrahydro-9H-benzo[c]acridin-8-one derivatives has been successfully achieved in an aqueous medium. arkat-usa.orgasianpubs.orgumich.edu These reactions are often catalyzed by a phase-transfer catalyst like triethylbenzylammonium chloride (TEBAC), which facilitates the interaction of the organic reactants in the water. arkat-usa.orgasianpubs.org The reaction of N-arylidenenaphthalen-1-amine with 5,5-dimethyl-1,3-cyclohexadione in water at 100°C with TEBAC gives high yields of the desired products. arkat-usa.orgasianpubs.org This method is noted for its good yields, mild conditions, and easy work-up. asianpubs.org
Microwave and Ultrasound-Assisted Synthetic Enhancements
Microwave (MW) and ultrasound (US) irradiation are energy-efficient techniques that can dramatically accelerate reaction rates, often leading to higher yields and cleaner products. redalyc.orgnih.gov
Microwave-assisted synthesis has been applied to the one-pot synthesis of benzo[a]acridin-12(7H)-one derivatives, demonstrating the technology's ability to rapidly generate products in high yield under solvent-free conditions. rasayanjournal.co.in The synthesis of benzo[c]acridine derivatives has also been reported under microwave irradiation, often resulting in significantly reduced reaction times compared to conventional heating. redalyc.orgresearchgate.netresearchgate.net For instance, one method using microwave irradiation (220 W) in ethanol achieved reaction times of 6-19 minutes. researchgate.net
Ultrasound-assisted synthesis promotes reactions through acoustic cavitation. This technique has been used to prepare 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivatives, providing high yields in short reaction times (1-1.5 hours) under mild conditions. redalyc.orgresearchgate.net The use of ultrasound has been highlighted in various green synthetic protocols for heterocyclic compounds, often in combination with eco-friendly solvents like water or ionic liquids. nih.govnih.govdntb.gov.ua
The following table summarizes various environmentally benign methods for the synthesis of the benzo[c]acridine scaffold.
| Catalyst/Method | Solvent | Conditions | Time | Yield (%) | Reference |
| SBA-Pr-SO₃H | Solvent-free | 140°C | 2-13 min | 83-96 | scielo.org.mxresearchgate.net |
| BNBTS | Solvent-free | 90°C | 5-83 min | 82-96 | researchgate.netsid.ir |
| TEBAC | Water | Reflux (100°C) | 12-18 h | 85-98 | researchgate.netasianpubs.org |
| --- | Ethanol | Ultrasound | 1-1.5 h | 81-91 | redalyc.orgresearchgate.net |
| --- | Ethanol | Microwave (220W) | 6-19 min | 75-98 | researchgate.net |
| Sulfamic Acid | Solvent-free | 120°C | 10-30 min | 82-95 | tandfonline.com |
Regioselective Ethyl Group Introduction Strategies
The introduction of an ethyl group specifically at the 7-position of the benzo[c]acridine ring is intrinsically linked to the synthetic methodologies used to construct the core scaffold.
The most direct and widely used strategy for achieving a 7-substituted benzo[c]acridine is through the three-component condensation reaction previously discussed. In this reaction, the aldehyde reactant dictates the substituent at the 7-position of the resulting acridine. To synthesize a precursor to this compound, propionaldehyde (propanal) would be used as the aldehyde component, reacting with 1-naphthylamine and a suitable 1,3-dicarbonyl compound like dimedone.
The initial product of this condensation is typically a 7-ethyl-7,9,10,11-tetrahydro-9H-benzo[c]acridin-8-one derivative. To obtain the final, fully aromatic this compound, a subsequent dehydrogenation or aromatization step is required to remove the hydrogens and the carbonyl group from the partially saturated ring. While the specific conditions for this final transformation for the 7-ethyl derivative are not detailed in the provided search results, such aromatizations are standard procedures in organic synthesis and can often be achieved through oxidation with reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or by catalytic dehydrogenation.
Alternative strategies could involve the functionalization of a pre-existing benzo[c]acridine ring. However, direct C-H functionalization of acridines can be challenging due to the electronic properties of the ring system. nih.gov Therefore, the construction of the ring with the desired substituent already in place via a multi-component reaction remains the most practical and regioselective approach.
Pre-functionalization of Synthetic Precursors
The most direct and common approach to synthesizing this compound involves the selection and preparation of precursors that already contain the necessary ethyl group or a latent functionality that can be easily converted to an ethyl group. This strategy offers better control over the regiochemistry of the final product. Classical condensation reactions are central to this approach.
One of the most established methods for acridine synthesis is the Bernthsen acridine synthesis . wikipedia.org This reaction typically involves the acid-catalyzed condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) at high temperatures. wikipedia.orgtandfonline.com To synthesize this compound, a suitably substituted N-arylnaphthylamine would be reacted with propionic acid or propionic anhydride. The use of zinc chloride is common, often requiring temperatures between 200-270°C for extended periods. wikipedia.org Modern modifications of the Bernthsen reaction utilize polyphosphoric acid (PPA) or microwave irradiation to achieve milder reaction conditions and improved yields. tandfonline.comnih.gov For instance, microwave-assisted Bernthsen synthesis of 9-ethylacridine (B14139479) from diphenylamine (B1679370) and propionic acid has been reported to be successful. nih.govbch.ro
The Friedländer annulation is another powerful method for constructing quinoline and acridine systems. nih.govrsc.orgencyclopedia.pub This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of this compound, a potential pathway would involve the reaction of an appropriately substituted 2-aminonaphthalene derivative with a ketone bearing an ethyl group. A Friedländer-type reaction has been successfully employed in synthesizing the benzo[c]pyrido[2,3,4-kl]acridine skeleton from 5-aminodihydroquinoline-4-ones and α-tetralones. nih.govacs.org
The Ullmann condensation is a versatile method for forming diarylamine precursors, which can then be cyclized to form the acridine ring system. rsc.orgjocpr.comcdnsciencepub.comresearchgate.net This typically involves the copper-catalyzed reaction of an aryl halide with an arylamine. cdnsciencepub.com For the target molecule, one could envision the Ullmann condensation of a substituted aminonaphthalene with an appropriate haloaromatic compound, followed by an acid-catalyzed cyclization of the resulting diarylamine. The synthesis of acridone derivatives often starts with an Ullmann condensation to prepare the N-phenylanthranilic acid intermediate, which is then cyclized using a strong acid like polyphosphoric acid (PPA). rsc.orgjocpr.com
A more contemporary approach involves multi-component reactions. For example, the synthesis of 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivatives has been achieved through a one-pot, three-component condensation of an aromatic aldehyde, dimedone, and 1-naphthylamine, often using a solid acid catalyst. scielo.org.mxresearchgate.net By selecting an aldehyde that contains an ethyl group, this methodology could be adapted to produce analogues with an ethyl substituent.
Below is a table summarizing potential pre-functionalization strategies for the synthesis of this compound.
| Synthetic Method | Precursors | Key Reagents & Conditions | Potential for 7-Ethyl Substitution |
| Bernthsen Synthesis | N-arylnaphthylamine + Propionic Acid/Anhydride | ZnCl₂ or PPA, high temperature; or microwave irradiation wikipedia.orgtandfonline.comnih.gov | Direct introduction of the ethyl group at the 7-position via propionic acid. |
| Friedländer Annulation | ortho-Aminonaphthalene derivative + Ethyl ketone | Acid or base catalysis nih.govrsc.org | The ethyl group is part of the ketonic precursor. |
| Ullmann Condensation (followed by cyclization) | Halonaphthalene derivative + Arylamine (or vice versa) | Copper catalyst, then strong acid (e.g., PPA) for cyclization rsc.orgjocpr.com | Functional groups on the precursors determine the final substitution pattern. |
| Multi-component Reaction | Aldehyde + Dimedone + 1-Naphthylamine | Various catalysts (e.g., solid acids), often solvent-free scielo.org.mxresearchgate.net | Use of propanal or a related ethyl-containing aldehyde. |
Post-Cyclization Functionalization Techniques
Introducing the ethyl group after the formation of the benzo[c]acridine core is a less common but viable strategy. This approach relies on the selective functionalization of a specific C-H bond on the heterocyclic ring. Modern transition-metal-catalyzed C-H activation reactions are particularly promising in this regard.
Palladium-catalyzed C-H activation has been successfully applied to the 5,6-dihydrobenzo[c]acridine (B2594076) skeleton. mdpi.comresearchgate.net For instance, regioselective alkoxylation at the C1 position has been achieved using a palladium acetate catalyst with an oxidant like PhI(OAc)₂. mdpi.com This demonstrates that the benzo[c]acridine system is amenable to direct functionalization. While ethylation via this method has not been explicitly reported for this specific molecule, C-H activation provides a potential pathway for introducing various alkyl groups.
Another strategy involves the regioselective metalation of the acridine core followed by quenching with an electrophile. For example, in the related benzo[c] tandfonline.comnih.govnaphthyridine system, direct ring metalation at the C-5 position has been achieved using TMPMgCl·LiCl, with subsequent reaction with various electrophiles to introduce substituents. beilstein-journals.org A similar approach could potentially be developed for the benzo[c]acridine system, where metalation at the 7-position followed by reaction with an ethylating agent (e.g., ethyl iodide) would yield the desired product.
The following table outlines possible post-cyclization functionalization methods.
| Functionalization Method | Substrate | Key Reagents & Conditions | Potential for 7-Ethyl Substitution |
| C-H Activation/Alkylation | Benzo[c]acridine | Transition metal catalyst (e.g., Palladium), ethylating agent | Direct introduction of an ethyl group at a specific C-H bond, though regioselectivity can be a challenge. |
| Directed Metalation-Alkylation | Substituted Benzo[c]acridine | Strong base (e.g., organolithium), then an ethyl electrophile (e.g., ethyl iodide) | A directing group on the benzo[c]acridine core would be necessary to ensure regioselective metalation at the desired position. |
Synthetic Challenges and Future Directions in this compound Elaboration
The synthesis of this compound and its analogues, while achievable through several routes, is not without its challenges. Overcoming these hurdles and exploring new synthetic avenues are key areas for future research.
A significant challenge in the classical synthesis of acridines is the often harsh reaction conditions, which include high temperatures and the use of strong acids, leading to low yields and potential side reactions. wikipedia.orgtandfonline.combch.ro The development of greener and more efficient methodologies, such as microwave-assisted synthesis or the use of solid acid catalysts, is an ongoing effort to address these issues. tandfonline.comscielo.org.mx
Regioselectivity is a critical issue, particularly when using substituted precursors that could lead to the formation of multiple isomers. nih.gov For example, in a Bernthsen-type synthesis with an unsymmetrical diarylamine, cyclization can occur on either side of the nitrogen atom, necessitating careful selection of precursors or separation of the resulting isomers. Similarly, in post-cyclization C-H functionalization, achieving selectivity for the 7-position over other potentially reactive sites on the polycyclic aromatic system can be difficult. mdpi.com
Advanced Spectroscopic and Analytical Characterization of 7 Ethylbenzo C Acridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For a molecule like 7-ethylbenzo[c]acridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.
Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. In this compound, the ¹H NMR spectrum is expected to show signals in both the aromatic (downfield) and aliphatic (upfield) regions.
The protons of the ethyl group at the C-7 position would typically appear as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, a result of coupling with each other. The aromatic region would display a complex set of signals corresponding to the protons on the fused benzene (B151609) and acridine (B1665455) rings. The precise chemical shift of each aromatic proton is influenced by its position relative to the nitrogen atom and the electron-donating ethyl group, making ¹H NMR a critical tool for positional assignment. libretexts.orglibretexts.org The integration of the peak areas confirms the number of protons corresponding to each signal. magritek.com
Hypothetical ¹H NMR Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Protons | 7.5 - 9.0 | m (multiplet) | - |
| -CH₂- (Ethyl) | ~3.1 | q (quartet) | ~7.5 |
| -CH₃ (Ethyl) | ~1.4 | t (triplet) | ~7.5 |
Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. researchgate.net For this compound (C₁₉H₁₅N), the spectrum would be expected to show 19 distinct signals under ideal conditions, one for each unique carbon atom. The chemical shifts of these signals indicate the type of carbon (aliphatic, aromatic, or attached to a heteroatom).
The carbons of the ethyl group would resonate in the upfield region, while the aromatic and heterocyclic carbons would appear significantly downfield. The carbon atom attached to the nitrogen (C-12b) and other quaternary carbons (which bear no protons) can also be identified, often by their lower intensity or through specialized experiments like DEPT (Distortionless Enhancement by Polarization Transfer), which helps differentiate between CH, CH₂, and CH₃ groups. columbia.edu
Hypothetical ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic/Heterocyclic C, CH | 120 - 150 |
| Quaternary Aromatic C | 130 - 155 |
| -CH₂- (Ethyl) | ~25 |
| -CH₃ (Ethyl) | ~15 |
While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond correlations between nuclei. youtube.comsdsu.edu
COSY (COrrelation SpectroscopY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, a COSY spectrum would show a clear cross-peak between the methylene and methyl protons of the ethyl group. It would also reveal correlations between adjacent protons within the aromatic ring systems, helping to trace the connectivity of the proton network.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbons (one-bond correlations). columbia.eduemerypharma.com Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, allowing for the direct assignment of protonated carbons in the skeleton. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.eduemerypharma.com This technique is particularly powerful for identifying the positions of quaternary (non-protonated) carbons by observing their correlations to nearby protons. For instance, the protons of the ethyl group would show HMBC correlations to C-7, C-6, and C-8, definitively placing the ethyl group on the acridine framework.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. etamu.edu It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. udel.edulibretexts.org
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). alevelchemistry.co.uk This precision allows for the determination of a compound's exact molecular formula. For this compound, the molecular formula is C₁₉H₁₅N.
Exact Mass: 257.12045 Da
HRMS can easily distinguish C₁₉H₁₅N from other molecules that might have the same nominal mass (257 Da), such as C₂₀H₁₇ (257.13248 Da), thereby providing unambiguous elemental composition. alevelchemistry.co.ukchromatographyonline.com This capability is crucial for confirming the identity of a synthesized compound or an unknown analyte. nih.govcopernicus.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org It is an ideal method for identifying individual components within a complex mixture. mdpi.com
In the context of analyzing this compound, GC-MS would first separate the compound from a sample matrix (e.g., environmental samples or reaction byproducts) based on its volatility and interaction with the GC column. etamu.edu As the separated compound elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum. The combination of the retention time from the GC and the mass spectrum provides a highly specific identification. This technique has been successfully used to identify related metabolites, such as the dihydrodiol of the analogous compound 7-methylbenzo[c]acridine, in microsomal preparations. nih.govbac-lac.gc.ca The fragmentation pattern observed in the mass spectrum, which results from the breakdown of the molecular ion, serves as a "fingerprint" for the compound. slideshare.net
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and structural features of this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different vibrational modes.
The IR spectrum of this compound is dominated by features arising from its polycyclic aromatic core and the attached ethyl group. The high-frequency region of the spectrum, between 3100 and 3000 cm⁻¹, features C-H stretching vibrations from the aromatic rings. The aliphatic C-H stretching vibrations of the ethyl group are expected in the 3000–2850 cm⁻¹ range. photochemcad.com
The region from 1650 to 1450 cm⁻¹ is characteristic of the aromatic system, containing C=C and C=N stretching vibrations. These bands confirm the presence of the fused aromatic rings and the integrated nitrogen heterocycle. Studies on related polycyclic aromatic nitrogen heterocycles (PANHs), such as benzo[c]acridine, show that the introduction of a nitrogen atom into the polycyclic system can lead to a notable increase in the integrated infrared intensity in the 1600-1100 cm⁻¹ region. researchgate.net A particularly strong band around 1400 cm⁻¹, observed in several related PANHs, is attributed to a molecular vibration where the nitrogen atom plays a crucial role. researchgate.net
The C-H in-plane and out-of-plane bending vibrations provide further structural information. Aromatic C-H out-of-plane (CHoop) bending modes, which are sensitive to the substitution pattern on the rings, typically appear in the 1000-650 cm⁻¹ region. numberanalytics.com The presence of the ethyl group introduces additional bands, including C-H bending vibrations for the methyl (CH₃) and methylene (CH₂) groups, expected around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹. photochemcad.com
A summary of the expected characteristic IR absorption peaks for this compound is provided in the table below, based on data from its parent molecule and known functional group frequencies. photochemcad.comresearchgate.netupi.edu
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic | Medium |
| 2975 - 2950 | Asymmetric C-H Stretch | Aliphatic (CH₃) | Strong |
| 2940 - 2915 | Asymmetric C-H Stretch | Aliphatic (CH₂) | Strong |
| 2885 - 2865 | Symmetric C-H Stretch | Aliphatic (CH₃) | Medium |
| 2865 - 2845 | Symmetric C-H Stretch | Aliphatic (CH₂) | Medium |
| 1650 - 1585 | C=C / C=N Stretch | Aromatic Ring | Medium-Strong |
| 1515 - 1480 | C=C / C=N Stretch | Aromatic Ring | Strong |
| 1470 - 1450 | C-H Bend (Scissoring) | Aliphatic (CH₂) | Medium |
| ~1400 | Ring Vibration | Aromatic (PANH-specific) | Strong |
| 1385 - 1370 | C-H Bend (Umbrella) | Aliphatic (CH₃) | Medium |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule by quantifying its absorption of UV or visible light. For aromatic molecules like this compound, the spectrum is characterized by multiple absorption bands that arise primarily from π→π* transitions within the extensive conjugated system. researchgate.netuobabylon.edu.iq
The electronic absorption spectrum of the parent compound, benzo[c]acridine, when measured in a non-polar solvent like n-hexane, displays a series of well-defined absorption bands. nih.gov These bands are typical for polycyclic aromatic compounds and correspond to the excitation of electrons from bonding (π) molecular orbitals to anti-bonding (π*) molecular orbitals. The addition of an ethyl group at the 7-position is expected to have a minor effect on the position of these absorption maxima (λmax), possibly causing a small bathochromic (red) shift due to its electron-donating inductive effect.
The spectrum of benzo[c]acridine shows a complex pattern with several maxima. nih.gov The high-energy bands appearing in the ultraviolet region are intense and correspond to transitions to higher excited singlet states. The lower-energy bands, extending into the visible region, are typically less intense and possess a more defined vibrational fine structure. These correspond to the transition from the ground state (S₀) to the first excited singlet state (S₁). The presence of the nitrogen atom's non-bonding electrons (n-orbital) could theoretically allow for n→π* transitions, but these are often weak and can be obscured by the much stronger π→π* absorptions in large aromatic systems. researchgate.net
Based on the published spectrum of benzo[c]acridine, the key electronic transitions are summarized in the table below. nih.gov
Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for Benzo[c]acridine
| Wavelength (λmax) (nm) | Transition Type |
|---|---|
| ~280 | π→π* |
| ~290 | π→π* |
| ~340 | π→π* |
| ~370 | π→π* (vibrational fine structure) |
| ~390 | π→π* (vibrational fine structure) |
X-ray Crystallography for Solid-State Molecular Conformation and Packing
As of the current literature survey, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. While crystal structures for other acridine derivatives and isomers like benzo[a]acridine are available, direct experimental data on the solid-state conformation and packing of this compound remains unavailable. researchgate.netmdpi.comresearchgate.net
Without experimental data, the conformation can be predicted to be largely planar due to the extensive sp² hybridization of the aromatic system. The ethyl group would be the only non-planar feature, with its carbons adopting a tetrahedral geometry. The packing in the solid state would likely be dominated by π-π stacking interactions between the planar aromatic planes of adjacent molecules, a common feature for polycyclic aromatic compounds.
Chromatographic Separation Techniques in Compound Purity and Isolation
Chromatographic techniques are essential for the purification, isolation, and analytical assessment of this compound. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are two of the most widely used methods for these purposes.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification
High-performance liquid chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For azaarenes like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective mode. nih.gov
In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C18 or C12 silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Due to its significant non-polar character, this compound would be strongly retained on a reversed-phase column. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and water. numberanalytics.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good resolution of impurities and a reasonable analysis time.
Detection is commonly achieved using a UV-Vis or a fluorescence detector. uobabylon.edu.iqnih.gov The extensive aromatic system of this compound results in strong UV absorbance and native fluorescence, allowing for highly sensitive detection and quantification. For structural confirmation, an HPLC system can be coupled to a mass spectrometer (HPLC-MS).
Table 3: Representative High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Description |
|---|---|
| Mode | Reversed-Phase (RP) |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water (Gradient Elution) |
| Detection | UV-Vis (e.g., at 280 nm) or Fluorescence |
| Flow Rate | ~1.0 mL/min |
| Application | Purity assessment, quantification, impurity profiling |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitatively monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a sample.
For monitoring the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting materials. As the reaction progresses, the spot corresponding to the starting material will diminish while a new spot for the product appears. The separation is visualized under UV light, where the conjugated aromatic system of the compound will appear as a dark or fluorescent spot.
The choice of stationary and mobile phases is critical for effective separation. For azaarenes, both normal-phase (silica gel) and reversed-phase (e.g., RP-18) plates can be utilized. A study on the separation of benzo[c]acridine has shown effective separation on RP-18 plates. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific TLC system.
Table 4: Thin-Layer Chromatography (TLC) System for Benzo[c]acridine
| Parameter | Description |
|---|---|
| Stationary Phase | RP-18 / UV₂₅₄ |
| Mobile Phase | Dichloromethane-n-hexane-2-propanol (6:4:0.1, v/v) |
| Visualization | UV light (254 nm and 366 nm) |
| Rf of Benzo[c]acridine | 0.39 |
| Application | Reaction monitoring, purity screening |
Photophysical Properties and Luminescence Studies of 7 Ethylbenzo C Acridine
Absorption and Emission Characteristics
Specific UV-Vis absorption spectra for 7-ethylbenzo[c]acridine, including details on the analysis of its electronic transitions, could not be located in the available scientific literature. Generally, acridine (B1665455) derivatives exhibit absorption in the UV-Vis region, which is characteristic of transitions between π-electron energy levels within the acridine ring structure.
No experimental fluorescence emission spectra or determined wavelength maxima specifically for this compound were found in the reviewed literature.
A Stokes shift analysis, which is the difference between the absorption and emission maxima, could not be performed as the specific spectral data for this compound is not available. The magnitude of the Stokes shift in related fluorescent dyes can be influenced by the solvent environment.
Quantum Yield and Luminescence Efficiency Determinations
There is no available data regarding the fluorescence quantum yield or luminescence efficiency specifically for this compound. The quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process.
Excited State Dynamics and Decay Pathways
Specific fluorescence lifetime measurements for this compound were not found in the scientific literature. Fluorescence lifetime is the average time a molecule remains in its excited state before emitting a photon.
Triplet State Formation and Quenching Mechanisms
The formation of a triplet excited state (T₁) in molecules like this compound is a critical photophysical process that occurs after initial photoexcitation to a singlet excited state (S₁). This transition from the S₁ state to the T₁ state is known as intersystem crossing (ISC). ISC is a non-radiative process that involves a change in the electron's spin multiplicity, a transition that is formally forbidden by spectroscopic selection rules but can occur with significant efficiency in many polycyclic aromatic systems. researchgate.net The probability of ISC is influenced by several factors, including the presence of heavy atoms (which enhance spin-orbit coupling) and the energy gap between the involved singlet and triplet states.
Once formed, the triplet state has a significantly longer lifetime than the singlet state, lasting from microseconds to seconds, as compared to the nanosecond timescale of fluorescence. researchgate.net This long lifetime increases the probability of the excited molecule interacting with other chemical species, leading to quenching of the triplet state. Quenching refers to any process that deactivates the excited triplet state, returning it to the ground state (S₀).
Mechanisms for triplet state quenching are broadly categorized as physical or chemical.
Physical Quenching: This involves the transfer of energy from the triplet state molecule to another molecule, known as a quencher, without a chemical reaction occurring. A common example is energy transfer to molecular oxygen (O₂), which is unique in that its ground state is a triplet state. This process can generate highly reactive singlet oxygen (¹O₂), a key mechanism in photodynamic therapy. nih.gov The efficiency of this quenching is dependent on the concentration of the quencher.
Chemical Quenching: This involves a direct chemical reaction between the triplet-state molecule and a quencher, leading to the formation of new chemical species.
Other deactivation pathways for the triplet state include phosphorescence, a radiative transition from T₁ to S₀, and non-radiative decay back to the ground state. However, phosphorescence is often weak at room temperature in solution for many organic molecules.
Solvent Effects on Photophysical Behavior (Solvatochromism and Polarity Dependence)
The photophysical properties of fluorescent molecules, known as fluorophores, are often highly sensitive to the polarity of their surrounding environment. evidentscientific.com This sensitivity, which results in changes to the absorption and emission spectra, is known as solvatochromism. When a polar molecule absorbs a photon, it is promoted to an excited state that often has a different dipole moment than the ground state. chalcogen.ro
Following excitation, the surrounding solvent molecules reorient themselves to stabilize the new, excited-state dipole. evidentscientific.com This relaxation process lowers the energy of the excited state. The extent of this stabilization depends on the polarity of the solvent; more polar solvents can provide greater stabilization, leading to a more significant decrease in the excited state's energy. evidentscientific.com This results in a red shift (a shift to longer wavelengths) in the fluorescence emission spectrum, as the energy gap between the relaxed excited state and the ground state is reduced. evidentscientific.comrsc.org
The fluorescence quantum yield (the ratio of photons emitted to photons absorbed) and the fluorescence lifetime can also be strongly dependent on solvent polarity. nih.gov For many organic dyes, an increase in solvent polarity leads to a decrease in fluorescence quantum yield due to the enhancement of non-radiative decay pathways. rsc.org
Table 1: Quantum Yield of Acridine in Various Solvents (Data presented is for the parent compound Acridine to illustrate the principle of solvent effects.)
| Solvent | Quantum Yield (Φ) |
| Carbon tetrachloride | 0.28 |
| Dichloromethane | 0.32 |
| Propan-2-ol | 0.45 |
| Ethanol (B145695) | 0.45 |
| Methanol | 0.76 |
| Acetonitrile | 0.30 |
| DMF | 0.32 |
Source: Adapted from ResearchGate researchgate.net
This dependence of spectral properties on the solvent environment allows fluorescent probes to be used to investigate the polarity of microenvironments, such as within biological membranes or proteins. rsc.org
Theoretical and Computational Investigations of 7 Ethylbenzo C Acridine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are foundational in the computational study of molecules like 7-ethylbenzo[c]acridine. Methods such as Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the electronic Schrödinger equation, providing detailed information about molecular properties. wikipedia.org DFT, particularly with hybrid functionals like B3LYP, is often used for its balance of computational cost and accuracy in predicting the geometric and electronic properties of acridine (B1665455) derivatives. nih.gov Ab initio methods, meaning "from first principles," rely solely on physical constants and are computationally more demanding but can offer higher accuracy. wikipedia.orgresearchgate.net These calculations are crucial for optimizing the molecule's three-dimensional structure and for subsequent analysis of its electronic characteristics.
The electronic properties of acridine derivatives are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule can be more easily excited.
For acridine-based compounds, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is located on the electron-deficient regions. researchgate.net Theoretical studies on related acridine structures show that substitutions on the acridine core can significantly alter the HOMO and LUMO energy levels. nih.gov The introduction of an ethyl group at the 7-position of the benzo[c]acridine core would be expected to act as a weak electron-donating group, potentially raising the HOMO energy level and slightly decreasing the HOMO-LUMO gap compared to the unsubstituted parent compound.
Table 1: Illustrative HOMO-LUMO Energy Gaps for Acridine Derivatives (Calculated via DFT) Note: This table presents typical data for related compounds to illustrate the concept, as specific experimental or calculated values for this compound are not available in the cited literature.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Acridine | -5.98 | -1.76 | 4.22 |
| Acridone (B373769) | -6.21 | -1.55 | 4.66 |
| 9-Aminoacridine (B1665356) | -5.65 | -1.68 | 3.97 |
| Proflavin | -5.52 | -2.01 | 3.51 |
Data is hypothetical and based on typical values found for acridine derivatives in computational studies. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution across a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. deeporigin.com The MEP map displays regions of varying electrostatic potential on the molecule's surface, typically using a color scale where red indicates areas of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates areas of positive potential (electron-poor, susceptible to nucleophilic attack). deeporigin.comrsc.org
In a molecule like this compound, the MEP map would likely show negative potential concentrated around the nitrogen atom of the acridine ring due to its high electronegativity and lone pair of electrons. The fused benzene (B151609) rings, being electron-rich aromatic systems, would also exhibit negative potential. Conversely, the hydrogen atoms of the aromatic system and the ethyl group would represent regions of positive potential. Understanding this charge landscape is crucial for predicting non-covalent interactions with other molecules. deeporigin.comrsc.org
Intramolecular Charge Transfer (ICT) is a phenomenon that can occur in molecules possessing both electron-donating and electron-accepting moieties. rsc.org Upon photoexcitation, an electron can be transferred from the donor to the acceptor part of the molecule, leading to a charge-separated excited state. nih.gov This process is highly dependent on the molecular structure and can be studied using computational methods like Time-Dependent DFT (TD-DFT). rsc.org
For this compound, the extended π-conjugated system of the benzo[c]acridine core can facilitate charge delocalization. The ethyl group at the 7-position, while a weak donor, and the nitrogen-containing heterocyclic ring can create a subtle donor-acceptor character within the molecule. Computational analysis would involve examining the changes in electron density distribution between the ground state and the first excited state. rsc.org Such studies on similar donor-acceptor systems reveal how ICT states can influence the photophysical properties of the molecule. rsc.org
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior
While quantum chemical calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the atomic motions of a system by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative energies.
For this compound, MD simulations could be used to investigate the conformational landscape, particularly concerning the rotation of the ethyl group attached to the rigid benzo[c]acridine core. These simulations can determine the rotational energy barriers and identify the most stable conformations (rotamers). Furthermore, MD can simulate the molecule's behavior in different environments, such as in various solvents, to understand how intermolecular interactions influence its structure and flexibility. This information is valuable for understanding how the molecule might adapt its shape when interacting with other molecules.
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Wavelengths)
Computational methods are widely used to predict spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds.
DFT calculations have become a standard tool for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). d-nb.info The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These theoretical values can then be compared with experimental data to confirm the proposed structure. rsc.org Recent advancements using machine learning and graph neural networks have also shown high accuracy in predicting NMR spectra rapidly. nih.gov
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These values are illustrative examples of what a computational prediction might yield and are not based on published experimental data for this specific molecule.
| Atom Type | Predicted Chemical Shift (ppm) |
| Aromatic Protons | 7.5 - 9.0 |
| Ethyl -CH₂- Protons | ~3.0 |
| Ethyl -CH₃ Protons | ~1.4 |
| Aromatic Carbons | 120 - 150 |
| Ethyl -CH₂- Carbon | ~28 |
| Ethyl -CH₃ Carbon | ~15 |
Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules. chemrxiv.orgnih.gov The calculation provides the excitation energies and oscillator strengths of electronic transitions, which correspond to the wavelengths (λ_max) and intensities of absorption bands. beilstein-journals.org For conjugated systems like this compound, the predicted spectra are sensitive to the choice of functional and the inclusion of solvent effects in the calculation. nih.gov The extended π-system of the benzo[c]acridine core is expected to result in significant absorption in the UV and possibly the visible region. researchgate.net
Molecular Modeling of Biomolecular Interactions (excluding efficacy/clinical application)
Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. This method is instrumental in studying how a small molecule like this compound might interact with a biological macromolecule, such as DNA or a protein.
The planar, aromatic structure of the benzo[c]acridine core suggests a potential for intercalative binding between the base pairs of a DNA duplex. Molecular docking simulations can model this interaction, predicting the binding energy and identifying the specific forces involved, such as π-π stacking between the aromatic rings of the acridine and the DNA bases, as well as hydrophobic and van der Waals interactions. mdpi.com Similarly, docking can be used to explore the binding of this compound within the active site of an enzyme, providing a detailed, atom-level view of the potential intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) without assessing the functional consequences of such binding. researchgate.net
Molecular Docking Simulations for DNA and Enzyme Binding Sites
Currently, there is a notable absence of specific molecular docking simulation data in publicly accessible scientific literature for the compound this compound. Research on the broader class of benzo[c]acridine derivatives suggests that these molecules have the potential to interact with biological macromolecules. For instance, studies on related compounds, such as 7-methylbenz[c]acridine, have explored their binding to DNA. It is hypothesized that diol epoxides of these compounds could be the ultimate carcinogens that bind to DNA. The general mechanism for many acridine derivatives involves intercalation between DNA base pairs, a process that can interfere with DNA replication and transcription.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed in drug design to understand the interaction between a ligand and its target protein or nucleic acid. For a molecule like this compound, docking simulations would typically be performed against various DNA sequences or specific enzyme active sites to predict its binding mode and affinity. Such studies would provide insights into the specific atoms and types of interactions that stabilize the complex. While data for the ethyl derivative is not available, the principles of molecular docking remain a key theoretical approach for understanding its potential biological activity.
Binding Energy Calculations (e.g., ΔE_Bind) and Stability Assessments
Specific binding energy calculations and stability assessments for this compound are not currently available in the scientific literature. Binding energy (ΔE_Bind) is a critical parameter derived from computational studies that quantifies the strength of the interaction between a ligand and its target. A more negative binding energy typically indicates a more stable and favorable interaction. These calculations are often performed using quantum mechanics or molecular mechanics methods.
Non-Covalent Interaction (NCI) Analysis (e.g., Hydrogen Bonding, van der Waals Forces)
Detailed Non-Covalent Interaction (NCI) analysis for this compound has not been reported in existing research. NCI analysis is a computational method used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, which are crucial for the stability of molecular complexes. This analysis is based on the electron density and its derivatives and provides a qualitative and quantitative understanding of the non-covalent interactions that govern molecular recognition.
Mechanistic Biological Investigations of 7 Ethylbenzo C Acridine and Analogues in Vitro & Molecular Focus
Nucleic Acid Interaction Studies
DNA Intercalation Mechanisms
The primary mode of interaction for many polycyclic aromatic compounds, including benzo[c]acridine derivatives, with double-stranded DNA is intercalation. This process involves the insertion of the planar molecule between the base pairs of the DNA double helix. This interaction is primarily non-covalent, driven by forces such as van der Waals interactions, hydrogen bonding, and hydrophobic interactions. The intercalation of these molecules leads to structural distortions of the DNA, which can interfere with cellular processes like DNA replication and transcription.
While specific studies on 7-ethylbenzo[c]acridine are limited, research on analogous compounds such as 7-methylbenz[c]acridine provides significant insights into the DNA binding properties of this class of molecules.
Spectroscopic techniques are powerful tools for elucidating the binding of small molecules to DNA.
UV-Visible (UV-Vis) Titration: The interaction of acridine (B1665455) derivatives with DNA can be monitored by changes in their UV-Vis absorption spectra. Upon intercalation, the electronic environment of the acridine chromophore is altered, typically leading to hypochromism (a decrease in molar absorptivity) and a bathochromic shift (a red shift in the maximum wavelength of absorption). researchgate.netmdpi.com These spectral changes are indicative of the stacking interactions between the acridine ring and the DNA base pairs. researchgate.net Titration experiments, where increasing concentrations of DNA are added to a solution of the compound, allow for the determination of the binding constant (Kb), which quantifies the affinity of the compound for DNA. For many acridine derivatives, these binding constants are in the range of 104 to 106 M-1, indicating a strong interaction. mdpi.com
Interactive Data Table: Representative UV-Vis Titration Data for an Acridine Derivative with DNA
The following table is a representative example illustrating typical changes observed during a UV-Vis titration of an acridine derivative with DNA. The data is not specific to this compound.
| DNA Concentration (µM) | Absorbance at λmax | Wavelength Shift (nm) |
| 0 | 0.850 | 0 |
| 20 | 0.785 | +2 |
| 40 | 0.723 | +4 |
| 60 | 0.665 | +5 |
| 80 | 0.610 | +7 |
| 100 | 0.560 | +8 |
Fluorescence Quenching: Many acridine derivatives are fluorescent, and their emission properties are often sensitive to their environment. The fluorescence of these compounds can be quenched upon binding to DNA. This quenching can occur through various mechanisms, including energy transfer to the DNA bases or conformational changes in the molecule upon binding. Studies on 7-methylbenz[c]acridine have shown that its metabolites can covalently bind to DNA, and the resulting adducts exhibit distinct fluorescence emission spectra. nih.gov Fluorescence quenching titrations can be used to determine binding constants and provide insights into the binding mechanism. The quenching of fluorescence of a DNA-bound fluorescent probe, such as ethidium (B1194527) bromide, upon the addition of a competing ligand is another common method to study DNA binding. researchgate.net
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a valuable technique for studying changes in DNA conformation upon ligand binding. nih.gov The intrinsic CD spectrum of DNA in the UV region is sensitive to its helical structure. Intercalation of a molecule like a benzo[c]acridine derivative can induce significant changes in the DNA's CD spectrum, reflecting alterations in the helical twist and base pair stacking. rsc.org Furthermore, if the bound molecule is achiral, an induced CD signal may be observed in the absorption region of the ligand, providing further evidence of a specific, ordered binding mode. Studies on 7-aminobenz[c]acridine have utilized CD spectroscopy to investigate its binding to G-quadruplex DNA, a non-canonical DNA structure. nih.gov
Viscometry is a classical method to probe the mode of binding of a small molecule to DNA. Intercalating agents increase the length of the DNA molecule to accommodate the inserted ligand, which in turn leads to an increase in the viscosity of the DNA solution. eurjchem.com In contrast, molecules that bind in the grooves of the DNA have a much smaller effect on its viscosity. By measuring the change in the relative viscosity of a DNA solution upon the addition of a compound, one can distinguish between intercalative and non-intercalative binding modes. This technique provides strong evidence for the classical intercalation model for many acridine derivatives.
The ability of a benzo[c]acridine derivative to intercalate into DNA is largely dependent on its planar structure, which allows it to fit between the base pairs. The substituents on the acridine ring can significantly influence the binding affinity and selectivity. For instance, the presence of side chains can provide additional interactions with the DNA backbone or grooves, thereby enhancing the binding strength.
The binding of intercalators to DNA is a dynamic process involving association and dissociation steps. Kinetic studies, often performed using techniques like stopped-flow or temperature-jump spectroscopy, can provide information on the rates of these processes. oup.comnih.gov The kinetics of acridine-DNA interactions can be complex, sometimes involving more than one step. For instance, an initial electrostatic interaction with the phosphate (B84403) backbone might be followed by the slower intercalation step. The dissociation rate is also a crucial parameter, as it determines the residence time of the compound at its binding site, which can be important for its biological effects.
RNA Interaction Profiles (if applicable for benzo[c]acridines)
While the interaction of acridines with DNA is well-studied, their binding to ribonucleic acid (RNA) is less understood. However, some acridine derivatives, such as acridine orange, are known to bind to RNA. nih.gov Given the structural similarities between DNA and double-stranded regions of RNA, it is plausible that planar benzo[c]acridine derivatives could also intercalate into RNA duplexes.
The structural diversity of RNA, which includes single strands, hairpins, and other complex tertiary structures, offers a wider range of potential binding sites compared to the more uniform DNA double helix. The interaction of small molecules with specific RNA structures is an area of growing interest for the development of therapeutic agents. Studies on 9-aminoacridine (B1665356) conjugates have explored their affinity and specificity for viral RNA targets, such as the HIV-1 Rev response element (RRE). nih.gov Further research is needed to specifically characterize the interaction profiles of this compound and its analogues with various forms of RNA.
G-Quadruplex DNA Stabilization (e.g., c-KIT G-quadruplex)
G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences, notably found in telomeres and the promoter regions of oncogenes like c-KIT. nih.govresearchgate.net The stabilization of these structures by small molecules is a promising strategy for anticancer drug development, as it can inhibit the transcription of these critical genes. nih.govresearchgate.net
The planar aromatic nature of the acridine core is well-suited to interact with and stabilize G-quadruplexes, primarily through π-π stacking interactions with the flat G-tetrads that form the core of the structure. nih.gov Studies on acridine oligomers have demonstrated a clear affinity for DNA sequences that form G-quadruplexes. nih.govresearchgate.net The binding affinity is influenced by the number of acridine units and the nature of the linking chains. nih.gov For instance, fluorescence spectroscopy has been used to determine the binding constants (K) for various acridine oligomers, with Log K values typically ranging from 4 to 6. nih.govresearchgate.net
Furthermore, the introduction of side chains can enhance binding. Research on 3,6,9-trisubstituted acridines has shown that systematic variations of these side chains can optimize G-quadruplex stabilization and subsequent inhibition of enzymes like telomerase. acs.org While specific studies on this compound are not available, its polycyclic aromatic structure suggests a potential to act as a G-quadruplex stabilizer, a mechanism established for many of its analogues.
Table 1: Binding Affinities of Acridine Oligomers to G-Quadruplex DNA Data sourced from studies on acridine analogues.
| Compound | Description | Binding Constant (Log K) | Reference |
|---|---|---|---|
| Acridine Dimer | Two acridine units linked via 2-aminoethylglycine | ~4-6 | nih.govresearchgate.net |
| Acridine Trimer | Three acridine units linked via 2-aminoethylglycine | ~4-6 | nih.govresearchgate.net |
DNA Minor Groove Binding Investigations
Small molecules can interact with duplex DNA through several modes, including intercalation between base pairs and binding within the major or minor grooves. nih.govresearchgate.net Minor groove binding is typically favored by crescent-shaped molecules that can fit snugly into the groove's curvature, forming hydrogen bonds, van der Waals, and electrostatic interactions with the edges of the base pairs. beilstein-journals.orgesr.ie
While the predominant non-covalent interaction for the planar acridine scaffold is intercalation, certain structural modifications can lead to minor groove interactions. rsc.orgnih.gov For example, a cytotoxic platinum-acridine conjugate, PT-ACRAMTU, was shown to form adducts with adenine (B156593) bases in the DNA minor groove. nih.gov These minor groove adducts were sufficient to inhibit the association of the TATA-binding protein with its target DNA sequence, demonstrating a clear biological consequence of this binding mode. nih.gov
For an unsubstituted planar system like benzo[c]acridine, intercalation is the more probable binding mode. However, the presence and nature of substituents, such as the ethyl group in this compound, could potentially influence its interaction, and for specifically designed analogues, minor groove binding remains a possible mechanism of action. esr.ie
Enzymatic System Modulation (Molecular Mechanisms in Experimental Models)
Topoisomerase Inhibition Mechanisms (e.g., Topoisomerase I, Topoisomerase IIα)
DNA topoisomerases are essential enzymes that manage the topology of DNA and are critical targets for many anticancer agents. mdpi.com Acridine derivatives are widely known to function as inhibitors of both topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα). mdpi.commdpi.comdntb.gov.ua These inhibitors can be broadly classified into two categories: "poisons," which stabilize the covalent complex between the enzyme and cleaved DNA, and "catalytic inhibitors," which interfere with the enzyme's catalytic activity without stabilizing the cleavage complex. mdpi.com
Interestingly, studies on some benzo[c]acridine derivatives have shown them to be devoid of topoisomerase poisoning activity, suggesting they may act as catalytic inhibitors or that this specific scaffold is less active against topoisomerases compared to other acridine isomers like amsacrine. mdpi.comnih.gov Conversely, other research on highly substituted derivatives, such as benzo[c]pyrido[2,3,4-kl]acridines, identified potent cytotoxicity but found no direct correlation with topoisomerase inhibition, indicating that these compounds may have multiple cellular targets. nih.gov
Novel acridine-sulfonamide hybrids have been synthesized and shown to possess potent inhibitory activity against both Topo I and Topo IIα, with some compounds exhibiting IC₅₀ values in the low micromolar range. mdpi.com
Table 2: Topoisomerase Inhibition by Acridine-Sulfonamide Analogues Data represents the concentration required for 50% inhibition (IC₅₀) in in vitro assays.
| Compound Analogue | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Acridine-Sulfonamide Hybrid 8b | Topoisomerase I | 3.41 | mdpi.com |
| Acridine-Sulfonamide Hybrid 7c | Topoisomerase II | 7.33 | mdpi.com |
The characterization of how acridine compounds bind to the topoisomerase-DNA complex reveals multiple potential mechanisms. Molecular docking simulations suggest that acridine derivatives can interact differently with Topo I versus Topo IIα. mdpi.com In the case of Topo I, the acridine ligand may directly attack residues in the enzyme's binding pocket. mdpi.com For Topo IIα, the interaction is more likely to involve non-bonded interactions with the nucleotide backbone within the DNA cleavage complex. mdpi.com
Another well-established mechanism involves the compound binding to the DNA substrate rather than the enzyme itself. DNA unwinding assays have demonstrated that for some acridine derivatives, the inhibition of Topo I is a direct consequence of the compound intercalating into the DNA, which alters the substrate and prevents the enzyme from carrying out its function. mdpi.com A "threading" mechanism has also been proposed, wherein the drug-DNA complex physically blocks topoisomerase from binding to its DNA substrate, leading to catalytic inhibition. nih.gov
Acridine derivatives can disrupt the topoisomerase catalytic cycle at various stages. As catalytic inhibitors, they can prevent the binding of the enzyme to DNA or inhibit the ATP-binding step necessary for Topo IIα activity. mdpi.commdpi.com This mode of action contrasts with that of topoisomerase poisons, such as etoposide, which trap the enzyme after it has cleaved the DNA, stabilizing the "cleavage complex" and preventing the re-ligation of the DNA strands. mdpi.com This leads to the accumulation of toxic DNA double-strand breaks.
Studies on various substituted 9-aminoacridines have shown that they function as catalytic inhibitors of topoisomerase II, blocking the enzyme's activity without poisoning it. nih.gov The ability of acridine analogues to inhibit the decatenation of kinetoplast DNA (kDNA) by Topo IIα or the relaxation of supercoiled plasmid DNA by Topo I are standard in vitro assays used to confirm their impact on the enzyme's catalytic cycle. mdpi.com
Poly(ADP-ribose) Polymerase (PARP-1) Modulation at the Molecular Level
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks. researchgate.net Inhibition of PARP-1 is a clinically validated strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways. nih.govresearchgate.net
While not as extensively studied as topoisomerase inhibition, evidence suggests that acridine-based structures can also modulate PARP-1 activity. A study involving the analogue 9-phenyl acridine (ACPH) demonstrated its potential as a potent PARP-1 inhibitor. researchgate.net Molecular docking and dynamic simulation studies revealed that ACPH could bind effectively within the NAD+ binding pocket of human PARP-1. researchgate.net The binding was characterized by interactions with catalytically important amino acid residues in the pocket. researchgate.net
This in silico prediction was supported by in vitro evidence. In cell culture experiments, post-treatment with ACPH after inducing DNA damage prevented the depletion of NAD+, which is the substrate for PARP-1. researchgate.net This confirmed that the compound was effectively inhibiting the enzymatic activity of PARP-1 in a cellular context, highlighting another potential mechanism through which this compound and its analogues may exert their biological effects. researchgate.net
Investigation of Other Relevant Enzyme Interactions in Model Systems
While comprehensive enzymatic interaction profiles for this compound are not extensively detailed in the current literature, studies on the broader acridine and benzo[c]acridine classes reveal significant interactions with key cellular enzymes, suggesting potential mechanisms of action. The planar aromatic structure of these compounds is central to their ability to interact with biological macromolecules.
A primary target for many acridine derivatives is the topoisomerase family of enzymes. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Acridine-based compounds can function as topoisomerase inhibitors by intercalating into the DNA double helix. researchgate.net This intercalation distorts the DNA structure, which can interfere with the enzyme's catalytic cycle. researchgate.net For instance, certain novel acridine-based compounds have been identified as catalytic inhibitors of human topoisomerase II, preventing the enzyme from relaxing supercoiled DNA. researchgate.net Although direct inhibition of the enzyme's catalytic activity is one mechanism, the alteration of DNA topology by intercalation is often the primary disruptive event. researchgate.net
Beyond topoisomerases, protein kinases represent another important class of enzymes targeted by acridine derivatives. Some of these compounds have been shown to potently inhibit protein kinase C (PKC), a key enzyme in signal transduction pathways that regulate cell growth and differentiation. The mechanism of inhibition can be complex, affecting both the catalytic and regulatory domains of the enzyme. Investigations have suggested that these interactions may contribute to the anti-tumor effects observed with some acridine analogues.
It is important to note that specific inhibitory constants and detailed kinetic studies for this compound itself with these enzymes are not well-documented. The functionalization of the benzo[c]acridine core, such as the addition of a 7-ethyl group, would be expected to modulate these interactions by altering the compound's steric and electronic properties, thereby influencing its binding affinity and inhibitory potential. Further research is required to elucidate the specific enzymatic interaction profile of this compound.
Cellular Pathway Investigations (Strictly In Vitro Models and Mechanistic Focus)
The cytotoxic activity of benzo[c]acridine analogues is frequently linked to their ability to induce programmed cell death, or apoptosis. researchgate.net In vitro studies using various cancer cell lines have demonstrated that these compounds can trigger the apoptotic cascade through multiple pathways. The antitumor activity of acridine derivatives has been attributed to their capacity to induce apoptosis. researchgate.net
Key morphological and biochemical hallmarks of apoptosis have been observed in cells treated with benzo[c]acridine derivatives. These include chromatin condensation and the formation of apoptotic bodies, which are characteristic features of cells undergoing programmed cell death. nih.gov A crucial early event in apoptosis is the externalization of phosphatidylserine (B164497) on the outer leaflet of the plasma membrane, a change that has been detected via flow cytometry in cancer cells exposed to these compounds. nih.gov
Mechanistically, the induction of apoptosis by acridine derivatives can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov Evidence suggests that some analogues can cause a downregulation of anti-apoptotic proteins like Bcl-2 and an upregulation of pro-apoptotic proteins such as death receptor-5 (DR5). nih.gov The activation of initiator caspases, such as caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), leads to the cleavage and activation of the executioner caspase, caspase-3. nih.gov Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately leads to the systematic dismantling of the cell. nih.gov While these mechanisms are established for various acridine derivatives, direct evidence detailing caspase-3 activation by this compound specifically remains to be elucidated.
Interactive Data Table: Effect of Benzo[c]acridine Analogues on Apoptosis in Cancer Cell Lines
In addition to inducing apoptosis, benzo[c]acridine derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells. researchgate.net Cell cycle checkpoints are critical control mechanisms that ensure the fidelity of cell division. Disruption of these checkpoints can lead to a halt in proliferation, or cytostasis, and can also be a prelude to apoptosis.
Flow cytometry analysis of cancer cells treated with benzo[c]acridine analogues has revealed that these compounds can induce cell cycle arrest at specific phases. A common finding is the accumulation of cells in the G2/M phase, which suggests an inhibition of mitotic entry or progression. researchgate.net For example, a novel benzo[c]acridine-dione derivative was shown to cause a G2/M arrest in PC3 and MCF-7 cancer cells. researchgate.net This pre-mitotic blockade can be triggered by various upstream events, including DNA damage, which is a known consequence of the interaction of acridine compounds with DNA.
The molecular mechanisms underlying this cell cycle arrest often involve the modulation of key regulatory proteins. These include cyclins and cyclin-dependent kinases (CDKs), which form complexes that drive the cell cycle forward. The activity of these complexes is tightly regulated by CDK inhibitors and by the phosphorylation status of the CDK subunits. While the precise effects of this compound on these regulatory molecules are not yet characterized, studies on related acridine hybrids have shown modulation of proteins such as cyclin B1, p21, and Chk1, which are critical for the G2/M transition. mdpi.com
The biological activity of any compound is contingent upon its ability to reach its intracellular targets. For benzo[c]acridine derivatives, cellular uptake and subsequent subcellular distribution are critical factors. The lipophilic nature of the polycyclic aromatic core facilitates passive diffusion across the cell membrane.
Once inside the cell, the subcellular localization of acridine-based compounds is largely dictated by their physicochemical properties. Acridine derivatives are known to accumulate in specific organelles. nih.gov Acridine Orange, a well-studied analogue, is a fluorescent dye known to intercalate into DNA and RNA, leading to nuclear and cytoplasmic staining. nih.govnih.gov It is also a lysosomotropic agent, meaning it accumulates in acidic compartments like lysosomes. nih.gov This accumulation is due to the basic nature of the acridine nitrogen, which becomes protonated in the low pH environment of these organelles, trapping the molecule inside. nih.gov
Given its structural similarity, this compound is expected to exhibit comparable behavior. Its planar aromatic system would favor intercalation into the DNA within the nucleus, which is consistent with the DNA-damaging and cell-cycle-arresting effects observed for this class of compounds. Furthermore, it would likely accumulate in lysosomes and mitochondria. Localization within mitochondria could have significant implications for the induction of the intrinsic apoptotic pathway. nih.gov Advanced microscopy techniques, potentially using the intrinsic fluorescence of the benzo[c]acridine core or tagged analogues, would be necessary to precisely map the subcellular distribution of this compound and correlate its localization with specific cellular responses.
A growing body of evidence indicates that the cytotoxicity of many anticancer agents, including acridine derivatives, is mediated at least in part by the induction of oxidative stress. nih.govmdpi.com Cancer cells often exist in a state of heightened basal oxidative stress, making them more vulnerable to further increases in reactive oxygen species (ROS) levels. mdpi.comrosj.org
In vitro studies have demonstrated that certain benzo[c]acridine analogues can stimulate the production of ROS within cancer cells. nih.gov The generation of ROS, which include species like superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂), can be a consequence of the compound's interaction with cellular enzymes or its interference with mitochondrial electron transport. This increase in intracellular ROS disrupts the normal redox homeostasis of the cell, leading to damage of lipids, proteins, and DNA. nih.gov
The overproduction of ROS can act as a critical upstream signal for the initiation of apoptosis. nih.gov For example, ROS can trigger the activation of stress-related signaling pathways, such as the JNK (c-Jun N-terminal kinase) pathway, which in turn can promote programmed cell death. nih.gov The antioxidant N-acetyl cysteine has been shown to attenuate the apoptosis induced by some acridine derivatives, confirming the crucial role of ROS in their mechanism of action. nih.gov The specific capacity of this compound to generate ROS and the downstream consequences in cellular models are important areas for future investigation.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective analogues. For the benzo[c]acridine class, SAR studies have provided valuable insights into the features that govern their anticancer properties. nih.gov
The planar, polycyclic aromatic ring system is a fundamental requirement for the DNA intercalating ability of these compounds, which is a primary mechanism of action. nih.gov The planarity allows the molecule to slip between the base pairs of the DNA double helix. Modifications to this core structure can significantly impact activity.
The position and nature of substituents on the benzo[c]acridine ring are critical. For instance, the introduction of aryl groups at the 7-position of benzo[c]acridine-5,6-diones has been explored, with several resulting compounds showing potent antiparasitic activities. nih.gov The electronic properties of these substituents (whether they are electron-donating or electron-withdrawing) can influence DNA binding affinity and cytotoxicity. nih.gov Studies on other acridine series have shown that electron-withdrawing groups can favor both DNA binding and anticancer activity. nih.gov
In the case of this compound, the ethyl group at the 7-position introduces a small, lipophilic alkyl substituent. This modification could influence several properties:
Steric Effects: The steric bulk of the ethyl group, although modest, could influence how the molecule docks with its biological targets, such as the DNA intercalation pocket or the active site of an enzyme.
Metabolic Stability: The ethyl group might affect the metabolic profile of the compound, potentially blocking a site of metabolic oxidation and altering its pharmacokinetic properties.
Progressive investigations on various acridine analogues have shown that even subtle changes, such as the length of an alkyl chain, can lead to progressive changes in biological activity. researchgate.net Therefore, the 7-ethyl substituent likely plays a key role in fine-tuning the biological profile of the parent benzo[c]acridine scaffold.
Interactive Data Table: SAR Insights from Acridine Analogues
Influence of Substituents on Nucleic Acid Binding Affinity and Mode
The interaction of benzo[c]acridine derivatives with nucleic acids is a critical aspect of their biological activity. The affinity and mode of this binding are significantly influenced by the nature and position of substituents on the polycyclic aromatic scaffold. While direct quantitative binding data for this compound is not extensively available in the public domain, valuable insights can be drawn from studies on closely related analogues, such as 7-methylbenz[c]acridine and other substituted acridines.
The planar aromatic system of the benzo[c]acridine core is predisposed to intercalate between the base pairs of double-stranded DNA. This intercalation is stabilized by π-π stacking interactions between the aromatic rings of the compound and the DNA bases. The substituents on the benzo[c]acridine ring can modulate this interaction in several ways. For instance, the presence of amino groups can introduce electrostatic interactions with the negatively charged phosphate backbone of DNA, thereby enhancing binding affinity.
Studies on the carcinogenic metabolite of 7-methylbenz[c]acridine have shown that it forms covalent adducts with DNA, indicating a strong and permanent binding mode. nih.gov This covalent linkage is often preceded by an initial non-covalent intercalation event. The ultimate carcinogen, likely a diol epoxide, is formed through metabolic activation of the parent compound. nih.gov The position of the methyl group at the 7-position is crucial for this metabolic activation pathway.
Furthermore, research on other acridine derivatives has demonstrated that the introduction of various substituents can significantly alter DNA binding affinity. For example, modifications at the C5 position of the acridine chromophore have been shown to enhance DNA binding affinity and alter the energetic profile of the interaction. nih.gov These findings suggest that substituents play a critical role in directing both the thermodynamic mechanisms of complex formation and the specific molecular interactions at the DNA binding site. nih.gov
The following table summarizes the DNA binding affinities of various acridine derivatives, illustrating the impact of different substituents on their interaction with DNA.
| Compound | Substituent(s) | Binding Constant (K) M⁻¹ | Reference |
| Acridine Orange | 3,6-bis(dimethylamino) | 2.69 x 10⁴ | instras.com |
| Ethidium Bromide | 3,8-diamino-5-ethyl-6-phenylphenanthridinium | 6.58 x 10⁴ | instras.com |
| Acridine-benzohydrazide derivative (3b) | 4-fluoro-benzohydrazide at C4 | 3.18 x 10³ | mdpi.com |
| 3,9-disubstituted Acridines | Varies | 2.81–9.03 x 10⁴ | mdpi.com |
Correlation of Structural Features with Enzyme Inhibition Potency
The biological effects of this compound and its analogues are often mediated through the inhibition of key cellular enzymes, particularly those involved in DNA metabolism such as topoisomerases. The structural features of these compounds are intricately linked to their enzyme inhibitory potency. The planar aromatic ring system allows them to function as classic intercalating agents, which can interfere with the normal function of enzymes that act on DNA.
Topoisomerases are crucial for resolving topological problems in DNA during replication, transcription, and recombination. Acridine derivatives have been widely studied as topoisomerase inhibitors. nih.govnih.gov They can act as "topoisomerase poisons" by stabilizing the covalent complex between the enzyme and DNA, leading to DNA strand breaks and ultimately cell death. The specific substituents on the acridine ring can influence the potency and selectivity of this inhibition.
For instance, studies on various acridine derivatives have shown that the nature and position of substituents can dramatically affect their IC50 values against topoisomerase I and II. mdpi.commdpi.com The presence of certain functional groups can enhance the interaction with the enzyme-DNA complex, leading to more potent inhibition.
The table below presents the half-maximal inhibitory concentration (IC50) values for a selection of acridine derivatives against different enzymes, highlighting the structure-activity relationships.
| Compound | Enzyme Target | IC50 (µM) | Reference |
| Acridine-thiosemicarbazone derivative (DL-08) | Topoisomerase IIα | ~79% inhibition at 100 µM | mdpi.com |
| Acridine-thiosemicarbazone derivative (DL-07) | Topoisomerase IIα | ~74% inhibition at 100 µM | mdpi.com |
| 7-arylbenzo[c]acridine-5,6-dione (analogue 14) | L. donovani promastigotes | 0.38 | nih.gov |
| 7-arylbenzo[c]acridine-5,6-dione (analogue 27) | L. donovani amastigotes | 0.53 | nih.gov |
Role of the Ethyl Group in Mechanistic Profiles
The presence of an ethyl group at the 7-position of the benzo[c]acridine scaffold is expected to have a significant impact on its mechanistic profile compared to its methyl analogue or the unsubstituted parent compound. This influence can be attributed to several factors, including steric effects, lipophilicity, and metabolic susceptibility.
Steric Influence: The ethyl group is larger than a methyl group, and this increased bulk can influence the compound's interaction with both DNA and enzymes. In terms of DNA intercalation, the ethyl group may create a steric hindrance that affects the optimal positioning of the aromatic core between DNA base pairs. This could potentially alter the binding affinity and the geometry of the intercalated complex. Similarly, when interacting with an enzyme's active site, the size and orientation of the ethyl group could either enhance or diminish binding, depending on the specific topology of the binding pocket.
Lipophilicity: The ethyl group is more lipophilic (less water-soluble) than a methyl group. This increased lipophilicity can have several consequences for the biological activity of this compound. Higher lipophilicity can facilitate the passage of the compound across cellular membranes, potentially leading to higher intracellular concentrations and greater biological effect. However, excessive lipophilicity can also lead to non-specific binding to cellular components and reduced bioavailability. In the context of DNA binding, the hydrophobic effect could play a more significant role in driving the intercalation of the more lipophilic ethyl-substituted compound into the less polar environment of the DNA interior.
Environmental and Biodegradation Research of Benzo C Acridines
Environmental Occurrence and Distribution Studies in Research Contexts
Sources of azaarenes, and by extension benzo[c]acridines, include industrial effluents, vehicle exhaust, and atmospheric deposition from the burning of organic matter. ijaar.orgyoutube.com Once in the environment, their distribution is governed by their physicochemical properties. Due to their generally low aqueous solubility and hydrophobic nature, they tend to adsorb to particulate matter in the atmosphere and bind strongly to soil and sediment, making these environmental compartments significant sinks. ijaar.orgnih.gov While specific monitoring data for 7-ethylbenzo[c]acridine is absent, the detection of the parent compound, benzo[c]acridine, in materials such as coal tar suggests that its derivatives could be present in similarly contaminated environments. inchem.org
Metabolic Transformation Pathways in Environmental and Biological Systems
The metabolic transformation of this compound has not been specifically elucidated. However, extensive research on the metabolism of the analogous compound, 7-methylbenz[c]acridine, provides significant insight into the likely metabolic pathways.
Identification of Metabolites using Advanced Analytical Techniques (e.g., GC-MS, HPLC)
Studies on the metabolism of 7-methylbenz[c]acridine have successfully identified several metabolites using a combination of advanced analytical techniques. High-performance liquid chromatography (HPLC) has been instrumental in separating the various metabolic products, while gas chromatography-mass spectrometry (GC-MS) has been crucial for their structural identification.
The primary metabolic pathways for 7-methylbenz[c]acridine involve oxidation, leading to the formation of phenols, dihydrodiols, and oxides. The methyl group is also a site for metabolic attack, resulting in hydroxylation.
Table 1: Identified Metabolites of 7-methylbenz[c]acridine
| Metabolite | Analytical Technique(s) Used for Identification |
|---|---|
| 7-hydroxymethylbenz[c]acridine | HPLC, GC-MS |
| trans-8,9-dihydro-8,9-dihydroxy-7-methylbenz[c]acridine | HPLC, GC-MS |
| 7-methylbenz[c]acridine-5,6-oxide | HPLC, GC-MS |
| Phenolic derivatives | HPLC, GC-MS |
| trans-10,11-dihydro-10,11-dihydroxy-7-methylbenz[c]acridine | HPLC, GC-MS |
| trans-1,2-dihydro-1,2-dihydroxy-7-methylbenz[c]acridine | HPLC, GC-MS |
| 7-hydroxymethylbenz[c]acridine-5,6-oxide | HPLC, GC-MS |
This table is based on data for 7-methylbenz[c]acridine and is intended to be illustrative of the potential metabolites of this compound.
Enzymatic Biotransformation Studies in Model Organisms (e.g., Liver Microsomes)
The enzymatic biotransformation of 7-methylbenz[c]acridine has been investigated using liver microsomes from rats, which contain cytochrome P450 enzymes responsible for the metabolism of foreign compounds. These studies have shown that the metabolic profile of 7-methylbenz[c]acridine can vary depending on the specific cytochrome P450 enzymes present.
In liver microsomes from rats pre-treated with 3-methylcholanthrene, a known inducer of certain cytochrome P450 enzymes, the major metabolites of 7-methylbenz[c]acridine were identified as 7-hydroxymethylbenz[c]acridine, trans-8,9-dihydro-8,9-dihydroxy-7-methylbenz[c]acridine, and phenolic derivatives. The formation of the 5,6-oxide has also been reported. Further research has also identified trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[c]acridine as a microsomal metabolite.
Photodegradation Mechanisms and Environmental Fate
The photodegradation of azaarenes is a significant process in their environmental fate. For 7-methylbenz[c]acridine, studies have shown that it can act as a photosensitizer, meaning it can absorb light and promote the formation of reactive oxygen species that can, in turn, degrade other molecules. nih.gov The direct photolysis of acridine (B1665455) and its derivatives under UV irradiation has also been demonstrated. nih.gov
The mechanisms of photodegradation for azaarenes are complex and can involve several pathways, including photooxidation. In aqueous environments, the presence of other substances, such as humic acids, can influence the rate of photodegradation. The ultimate fate of these compounds through photodegradation is transformation into smaller, more polar molecules, and eventually, mineralization to carbon dioxide, water, and inorganic nitrogen.
Sorption and Mobility Characteristics in Various Environmental Matrices
Specific data on the sorption and mobility of this compound is not available. However, the general behavior of azaarenes and PAHs provides a strong indication of its likely characteristics. Due to their hydrophobic nature, benzo[c]acridines are expected to exhibit strong sorption to soil organic matter and sediment. ijaar.orgnih.gov This strong sorption significantly reduces their mobility in the environment, leading to their accumulation in soils and sediments. nih.gov
The mobility of these compounds in the environment is generally low, particularly in soils with high organic carbon content. nih.gov Leaching to groundwater is typically not a major transport pathway for these compounds, except in soils with very low organic matter content or under conditions of co-solvation with other organic pollutants. The persistence of azaarenes in the environment can be influenced by their sorption characteristics, as binding to soil and sediment can protect them from microbial degradation and photodegradation.
Future Research Directions and Open Questions
Exploration of Novel Synthetic Strategies for Structural Diversification
The functionalization of the benzo[c]acridine core is paramount for exploring its potential applications. Future research will likely focus on developing more efficient, sustainable, and versatile synthetic methodologies. One promising avenue is the expansion of one-pot, multi-component reactions, which offer advantages in terms of reduced reaction times, higher yields, and simplified work-up procedures. nih.govscielo.org.mx
Recent advancements in catalysis for related structures have employed novel systems like sulfonic acid functionalized SBA-15 (a nanoporous silica (B1680970) catalyst) and recoverable acidic magnetic dendrimers. nih.govnih.gov These green chemistry approaches allow for synthesis under milder, often solvent-free conditions, which is environmentally advantageous. nih.gov Future efforts should aim to adapt these catalytic systems for the synthesis of a diverse library of 7-ethylbenzo[c]acridine derivatives. By varying the aldehyde, amine, and other reactants in these multi-component strategies, a wide range of substituents can be introduced onto the core structure. nih.gov This structural diversification is a critical step in tuning the molecule's properties for potential use as therapeutic agents or functional materials. researchgate.netnih.gov
Development of Advanced Spectroscopic Probes for Real-Time Biomolecular Interactions
The inherent fluorescence of the polycyclic aromatic system of this compound presents a foundational property for the development of advanced molecular probes. A significant future direction is the rational design of derivatives that can act as sensitive and selective sensors for specific biomolecules or cellular environments. Recently, a complex derivative of benzo[c]acridine was successfully developed as a fluorescent probe for the detection of hydrazine, demonstrating exceptional selectivity and a low detection limit. nih.gov
Future work should focus on creating probes that operate via mechanisms such as photoinduced electron transfer (PET) or fluorescence resonance energy transfer (FRET). By strategically adding functional groups to the this compound scaffold, it is possible to design "turn-on" or ratiometric probes that exhibit a change in their fluorescence upon binding to a target molecule, such as a specific DNA sequence, RNA structure, or protein. The development of such probes would enable the real-time visualization and quantification of biomolecular interactions within living cells, offering powerful tools for diagnostics and fundamental biological research. The use of synchronous fluorescence spectroscopy (SFS) could be particularly valuable, as it provides sharp, well-defined peaks that are useful for identifying and quantifying metabolites and molecular interactions. nih.gov
Deepening Understanding of Molecular Recognition Mechanisms with Complex Biomolecules
While acridine-based compounds are well-known for their ability to intercalate into DNA, this is a relatively non-specific interaction. nih.gov A crucial open question is how the this compound structure can be modified to achieve highly specific recognition of more complex biological targets. Future research must move beyond simple DNA binding and explore interactions with intricate biomolecular architectures.
Potential targets for investigation include non-canonical DNA structures like G-quadruplexes, specific messenger RNA (mRNA) sequences, or the active sites of key enzymes. For instance, studies on related benzo[c]acridine-diones have shown that they can act as inhibitors of tubulin polymerization by binding to the colchicine-binding site, a mechanism elucidated through molecular docking. researchgate.net To achieve a deep mechanistic understanding, researchers will need to employ a combination of advanced analytical techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy can reveal detailed information about the binding interface, while X-ray crystallography of co-crystals can provide atomic-level snapshots of the compound bound to its target. These experimental approaches, complemented by biophysical methods to determine binding affinity and kinetics, will be essential for deciphering the precise molecular recognition events.
Refinement and Application of Advanced Computational Models for Predictive Capabilities
As the synthesis of large libraries of derivatives becomes more feasible, advanced computational modeling will be indispensable for prioritizing synthetic targets and predicting their biological activities. Molecular orbital analysis has already been used to correlate the electronic structure of benz[c]acridine (B1195844) derivatives with their carcinogenic potential. nih.gov
The future in this domain lies in the application of more sophisticated and predictive computational tools. Molecular dynamics (MD) simulations can be used to model the dynamic behavior of this compound derivatives when interacting with biological targets, providing insights into binding stability and conformational changes. Furthermore, the development of robust Quantitative Structure-Activity Relationship (QSAR) models can help predict the biological efficacy and potential toxicity of hypothetical derivatives before they are synthesized. By integrating machine learning algorithms with quantum mechanics/molecular mechanics (QM/MM) calculations, it may become possible to create highly accurate predictive models. These in silico tools will accelerate the discovery process, reduce reliance on costly and time-consuming experimental screening, and guide the rational design of molecules with optimized properties.
Comprehensive Investigations into Environmental Degradation Pathways and Byproducts
The environmental fate of this compound is a significant and largely unexplored area of research. As a polycyclic azaarene, it is important to understand its persistence, transformation, and potential toxicity in various ecosystems. Research on other polycyclic aromatic hydrocarbons (PAHs) has shown that microbial degradation is a key environmental process. pjoes.comresearchgate.net
Future investigations should focus on identifying specific bacterial and fungal strains capable of metabolizing this compound as a carbon and nitrogen source. pjoes.combohrium.com The degradation pathways need to be elucidated, which typically involve initial hydroxylation by dioxygenase or monooxygenase enzymes, followed by ring cleavage. nih.gov A critical task will be the isolation and characterization of the metabolic intermediates and final byproducts. It cannot be assumed that these degradation products are harmless; in some cases, metabolic activation can lead to compounds with higher toxicity than the parent molecule. Therefore, comprehensive toxicological assessments of these byproducts are necessary. Understanding these degradation pathways is essential for developing effective bioremediation strategies for sites contaminated with this class of compounds and for conducting thorough environmental risk assessments. researchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 63021-32-9 |
| Molecular Formula | C₁₉H₁₅N |
| Molar Mass | 257.33 g/mol |
| Boiling Point | 390.58°C (rough estimate) |
| Density | 0.9329 (rough estimate) |
| Refractive Index | 1.7380 (estimate) |
Table 2: Summary of Future Research Directions for this compound
| Research Area | Objective | Key Methodologies |
|---|---|---|
| Novel Synthetic Strategies | Develop efficient, green, and diverse methods to create a library of derivatives. | One-pot multi-component reactions, heterogeneous catalysis (e.g., magnetic nanoparticles, zeolites), solvent-free synthesis. |
| Advanced Spectroscopic Probes | Design and synthesize derivatives that act as fluorescent sensors for specific biomolecules. | Rational probe design, fluorescence spectroscopy, live-cell imaging, Förster Resonance Energy Transfer (FRET). |
| Molecular Recognition | Elucidate the precise binding mechanisms with complex biological targets like proteins and RNA. | High-resolution NMR, X-ray crystallography, surface plasmon resonance, isothermal titration calorimetry. |
| Computational Modeling | Create predictive models for biological activity, toxicity, and physicochemical properties. | Molecular dynamics (MD) simulations, QSAR, machine learning, QM/MM calculations. |
| Environmental Degradation | Identify degradation pathways, microbial strains involved, and characterize byproducts. | Microbial culturing, HPLC, mass spectrometry, genetic analysis of degradative enzymes, ecotoxicology assays. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-ethylbenzo[c]acridine derivatives, and how can reaction conditions be optimized for purity?
- Methodological Answer : Synthesis typically involves cyclization reactions or cross-coupling strategies. For example, analogous dimethylbenz[c]acridine derivatives are synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling with brominated aryl groups . Optimization includes adjusting catalysts (e.g., palladium for cross-coupling), temperature (80–120°C), and solvent polarity to enhance yield (>70%) and purity (>95%). Purification via column chromatography with silica gel and hexane/ethyl acetate gradients is recommended.
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms ethyl-group integration.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₉H₁₅N, MW 257.3 g/mol).
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98%) using C18 columns and UV detection at 254 nm.
- X-ray Crystallography : Resolves π-π stacking in crystal lattices .
Q. How does this compound interact with DNA, and what experimental methods validate its intercalation?
- Methodological Answer : Acridine derivatives intercalate via planar aromatic systems inserting between DNA base pairs. Techniques to confirm this include:
- Fluorescence Quenching : Measure reduced ethidium bromide fluorescence upon competitive binding .
- Circular Dichroism (CD) : Detect structural distortion in DNA helices.
- Molecular Docking Simulations : Predict binding affinity (e.g., ΔG < −8 kcal/mol) using AutoDock Vina .
Advanced Research Questions
Q. How can researchers address contradictions in reported cytotoxicity data for this compound across cell lines?
- Methodological Answer : Discrepancies arise from:
- Structural Isomerism : Analogous benzo[c]acridine isomers show varying bioactivity (e.g., benzo[a]acridine vs. benzo[c]acridine in environmental samples ).
- Metabolic Variability : Cytochrome P450 isoforms (e.g., CYP3A4) differentially metabolize acridines, altering potency .
- Experimental Design : Standardize cell viability assays (MTT/WST-1) and control for hypoxia/pH effects.
- Data Table : Cytotoxicity Variation in Analogous Compounds
| Compound | IC₅₀ (μM) in Lung Cancer Cells | IC₅₀ (μM) in Prostate Cancer Cells |
|---|---|---|
| Benzo[a]acridine | 12.2 | 18.5 |
| Benzo[c]acridine | 4.2 | 33.9 |
| Source: Environmental sample analysis |
Q. What QSAR strategies improve the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., ethyl-group hydrophobicity) with bioactivity:
- Descriptors : Use topological indices (Wiener, Zagreb) and logP values to predict DNA binding affinity .
- Validation : Apply leave-one-out cross-validation (R² > 0.85) and synthesize derivatives with electron-withdrawing groups (e.g., -F) to boost cytotoxicity .
Q. How do metabolic pathways influence the pharmacological profile of this compound?
- Methodological Answer : Cytochrome P450 enzymes (e.g., CYP3A4) oxidize acridines into reactive metabolites. Assess metabolic stability via:
- Liver Microsome Assays : Quantify half-life (t₁/₂) using LC-MS/MS.
- Metabolite Identification : Use HRMS to detect hydroxylated or demethylated products .
Data-Driven Insights
- Environmental Persistence : Benzo[c]acridine isomers exhibit higher concentrations in contaminated soils (e.g., 33.9 μg/g in SC samples) compared to benzo[a]acridine, suggesting structural stability influences environmental impact .
- Synthetic Yield Optimization : Palladium-catalyzed cross-coupling improves yields of bromophenyl-acridine derivatives by 40% compared to traditional methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
